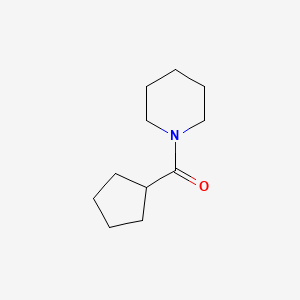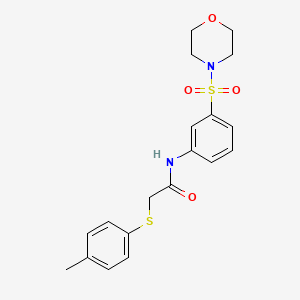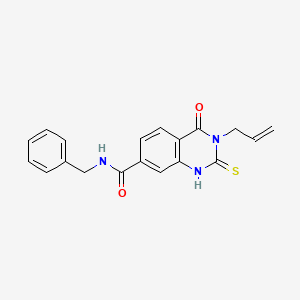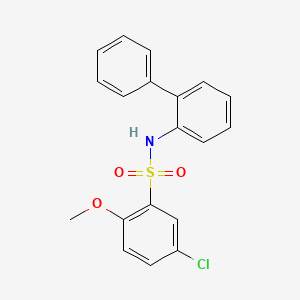
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as "FMOC-triazole," is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of FMOC-triazole is not fully understood, but it is believed to function as a molecular scaffold for the development of small molecule inhibitors and ligands. The triazole ring in FMOC-triazole is an important structural feature that allows for the formation of hydrogen bonds and other interactions with biological targets.
Biochemical and Physiological Effects:
FMOC-triazole has been found to have various biochemical and physiological effects in lab experiments. It has been shown to inhibit the growth of cancer cells and bacteria, as well as to modulate the activity of enzymes and receptors. FMOC-triazole has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMOC-triazole in lab experiments is its versatility as a molecular scaffold for the development of small molecule inhibitors and ligands. Its solubility in organic solvents also makes it easy to work with in lab settings. However, one limitation of FMOC-triazole is its potential toxicity, which must be carefully evaluated in lab experiments.
Orientations Futures
There are many potential future directions for the use of FMOC-triazole in scientific research. One direction is the development of more potent and selective inhibitors and ligands for biological targets. Another direction is the use of FMOC-triazole in the development of new imaging and detection techniques for biological molecules. Additionally, the potential use of FMOC-triazole in drug discovery and development for various diseases could be explored further.
Méthodes De Synthèse
FMOC-triazole is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of an azide functional group with an alkyne functional group to form a triazole ring. The reaction is catalyzed by a copper catalyst, and the FMOC group is added to protect the amine functional group. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
FMOC-triazole has been used in various scientific research applications, particularly in drug discovery and development. It has been found to have potential as a scaffold for the development of small molecule inhibitors and ligands for various biological targets. FMOC-triazole has also been used in the development of fluorescent probes for imaging and detection of biological molecules.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-6-4-11(5-7-12)19-10-14(17-18-19)15(20)16-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLILVOEFLPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)


![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)


